N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a phenyl group attached to the carbamoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenyl isocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group. The general reaction scheme is as follows:
Starting Materials: 4,6-dimethyl-2-aminopyrimidine and phenyl isocyanate.
Reaction Conditions: Anhydrous conditions, typically using thionyl chloride as the chlorinating agent.
Procedure: The 4,6-dimethyl-2-aminopyrimidine is reacted with phenyl isocyanate to form the intermediate N-(4,6-dimethylpyrimidin-2-yl)-N-phenylurea, which is then treated with thionyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding ureas, carbamates, and thiocarbamates.
Hydrolysis: In the presence of water, the carbamoyl chloride group hydrolyzes to form N-(4,6-dimethylpyrimidin-2-yl)-N-phenylurea and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms to form various condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran.
Catalysts: Base catalysts like triethylamine can be used to facilitate substitution reactions.
Major Products Formed
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylurea: Similar structure but lacks the reactive carbamoyl chloride group.
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamate: Formed by the reaction of the carbamoyl chloride with an alcohol.
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylthiocarbamate: Formed by the reaction of the carbamoyl chloride with a thiol.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is unique due to its highly reactive carbamoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a versatile reagent in scientific research.
Properties
CAS No. |
112193-21-2 |
---|---|
Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.